![molecular formula C22H20N2O3S3 B2764553 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide CAS No. 886960-74-3](/img/structure/B2764553.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It’s often used in the synthesis of various pharmaceutical compounds due to its wide range of biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base like NEt3, followed by nucleophilic substitution .
Scientific Research Applications
Synthesis of Novel Derivatives
This compound can be used in the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This synthesis uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .
Anti-Inflammatory Properties
N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, a derivative of this compound, has been demonstrated to have potent anti-inflammatory properties .
Anti-HIV Activity
Another derivative of this compound is considered to have potent anti-HIV activity .
Anticancer Agents
Tipifarnib, a derivative of this compound, is being studied as a potential anticancer agent .
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have been reported. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antimicrobial Properties
Benzothiazole derivatives, such as sulfazole, have been found to have antimicrobial properties .
Antifungal Properties
Abafungin, a derivative of this compound, has been found to have antifungal properties .
Antidiabetic Properties
Some benzothiazole derivatives have been found to have antidiabetic properties .
Mechanism of Action
Mode of Action
This compound interacts with its target, topoisomerase I, via DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit the function of topoisomerase I . This interaction results in changes in the DNA structure, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription , leading to DNA damage and cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-13-8-10-16(11-9-13)30(26,27)12-19(25)24-22-20(14(2)15(3)28-22)21-23-17-6-4-5-7-18(17)29-21/h4-11H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNSFSGDORMWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide |
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